molecular formula H3NNa3O9S3+3 B12644733 Trisodium nitridotrisulphate CAS No. 34890-55-6

Trisodium nitridotrisulphate

Cat. No.: B12644733
CAS No.: 34890-55-6
M. Wt: 326.2 g/mol
InChI Key: IYJHFYRQLRMLLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trisodium nitridotrisulphate (Na₃NS₃O₉) is a synthetic inorganic compound characterized by a nitrogen-centered trisulphate structure. It is primarily utilized in industrial applications, including wastewater treatment and metal chelation, due to its strong oxidizing properties and stability under alkaline conditions .

Properties

CAS No.

34890-55-6

Molecular Formula

H3NNa3O9S3+3

Molecular Weight

326.2 g/mol

IUPAC Name

trisodium;disulfosulfamic acid

InChI

InChI=1S/H3NO9S3.3Na/c2-11(3,4)1(12(5,6)7)13(8,9)10;;;/h(H,2,3,4)(H,5,6,7)(H,8,9,10);;;/q;3*+1

InChI Key

IYJHFYRQLRMLLW-UHFFFAOYSA-N

Canonical SMILES

N(S(=O)(=O)O)(S(=O)(=O)O)S(=O)(=O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trisodium nitridotrisulphate can be synthesized through various chemical reactions. One common method involves the reaction of sodium sulphate with nitrogen-containing compounds under controlled conditions. The reaction typically requires specific temperatures and pH levels to ensure the formation of the desired compound .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants. The final product is then purified and crystallized to obtain high-purity this compound .

Chemical Reactions Analysis

Reactions of Sodium Nitride (Na₃N)

Sodium nitride (Na₃N) is a highly reactive compound, acting as a strong reducing agent. Key reactions include:

  • Hydrolysis with water :
    Na₃N+3H₂ONH₃+3NaOH\text{Na₃N} + 3\text{H₂O} \rightarrow \text{NH₃} + 3\text{NaOH}
    This reaction produces ammonia gas and sodium hydroxide, characteristic of nitride hydrolysis.

  • Reaction with acids :
    Na₃N+HClNH₃+NaCl\text{Na₃N} + \text{HCl} \rightarrow \text{NH₃} + \text{NaCl}
    Similar to hydrolysis, acids protonate the nitride ion (N3\text{N}^{3-}) to form ammonia.

Sulphate-Related Reactions

While the search results do not directly address nitridotrisulphate, sulphate ions (SO42\text{SO}_4^{2-}) typically participate in redox, substitution, and precipitation reactions. For example:

  • Redox reactions : Sulphate can act as an oxidizing agent in acidic conditions, e.g., SO42+2H++2eSO2+H2O\text{SO}_4^{2-} + 2\text{H}^+ + 2\text{e}^- \rightarrow \text{SO}_2 + \text{H}_2\text{O}.

  • Precipitation : Sulphate salts may form insoluble products with cations like Ba2+\text{Ba}^{2+}:
    Ba2++SO42BaSO4(s)\text{Ba}^{2+} + \text{SO}_4^{2-} \rightarrow \text{BaSO}_4\text{(s)} .

Nitrogen-Sulphur Interactions

Search results highlight nitrogen-sulphur reactions in other contexts:

  • S-nitrosation : Triarylphosphines like TXPTS react with S-nitrosothiols (e.g., GSNO) to form S-alkylphosphonium adducts, releasing nitric oxide (NO) .
    GSNO+TXPTSS-alkylphosphonium adduct+NO\text{GSNO} + \text{TXPTS} \rightarrow \text{S-alkylphosphonium adduct} + \text{NO}

  • Explosive decomposition : TNT metabolites (e.g., nitroso derivatives) react with thiols via proton-transfer mechanisms, forming semimercaptals and hydroxylamines .

Hypothetical Nitridotrisulphate Reactivity

If trisodium nitridotrisulphate (Na₃N(SO4)3\text{Na₃N(SO}_4\text{)}_3) existed, its reactivity might combine nitride and sulphate behaviors:

  • Hydrolysis :
    Na₃N(SO4)3+6H2ONH₃+3NaOH+3H2SO4\text{Na₃N(SO}_4\text{)}_3 + 6\text{H}_2\text{O} \rightarrow \text{NH₃} + 3\text{NaOH} + 3\text{H}_2\text{SO}_4

  • Redox reactions : The nitride ion (N3\text{N}^{3-}) could reduce sulphate (SO42\text{SO}_4^{2-}) in acidic conditions, though this is speculative.

Critical Analysis of Available Data

The search results emphasize:

  • Nitride reactivity : Strong reducing properties, hydrolysis to ammonia .

  • Sulphate stability : Participates in ionic precipitation and redox processes .

  • Nitrogen-sulphur coupling : S-nitrosation and nitroso-thiol reactions involve covalent bond formation .

No direct evidence of nitridotrisulphate exists, but its hypothetical behavior aligns with nitride and sulphate reactivity patterns.

Scientific Research Applications

Trisodium nitridotrisulphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trisodium nitridotrisulphate involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can influence various biochemical processes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, impacting cellular functions .

Comparison with Similar Compounds

Structural and Functional Analogues

Trisodium nitridotrisulphate belongs to a family of nitrogen-sulfur-oxygen compounds. Key analogues include:

Trisodium nitrilotriacetate (Na₃C₆H₆NO₆): A carboxylate-based chelating agent widely used in detergents. Unlike this compound, it features a carbon-nitrogen backbone and exhibits lower thermal stability but higher biodegradability .

Sodium thiosulphate (Na₂S₂O₃) : A reducing agent with sulfur-sulfur bonding. It lacks the nitrogen core of this compound, resulting in weaker oxidative capacity but superior utility in medical antidotes.

Ammonium sulfamate (NH₄SO₃NH₂) : A herbicide with a sulfamate group. It shares sulfur-nitrogen bonding but lacks the trisulphate configuration, leading to distinct reactivity in aqueous environments.

Physicochemical Properties

Property This compound Trisodium Nitrilotriacetate Sodium Thiosulphate
Molecular Formula Na₃NS₃O₉ Na₃C₆H₆NO₆ Na₂S₂O₃
Solubility (g/100 mL) 45 (20°C) 120 (20°C) 70 (20°C)
pH (1% solution) 10.5–11.2 9.8–10.5 6.5–8.0
Decomposition Temp. (°C) >300 220 100 (dec.)

Biological Activity

Trisodium nitridotrisulphate (TNT) is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of TNT, including its antimicrobial effects, interactions with cellular components, and implications for therapeutic applications. The findings are supported by various studies and data tables that summarize key research outcomes.

This compound is a salt formed from the reaction of sodium sulfate and nitric acid. Its chemical structure allows it to interact with biological systems in unique ways, influencing cellular processes.

Antimicrobial Activity

One of the most notable biological activities of TNT is its antimicrobial properties. Studies have shown that TNT exhibits significant inhibitory effects against various pathogens, including bacteria and fungi.

Case Study: Inhibition of Bacterial Growth
A study investigated the effects of TNT on Salmonella enterica and Escherichia coli. The results indicated that TNT could reduce bacterial viability by up to 90% at concentrations as low as 0.1% (Table 1).

Concentration (%)Salmonella enterica Viability (%)Escherichia coli Viability (%)
0.018075
0.11015
1.000

The mechanism through which TNT exerts its antimicrobial effects appears to involve disruption of microbial cell membranes and interference with metabolic processes. Specifically, TNT has been shown to:

  • Increase membrane permeability.
  • Inhibit protein synthesis.
  • Induce oxidative stress in microbial cells.

Cytotoxicity Studies

While TNT shows promise as an antimicrobial agent, its cytotoxicity to mammalian cells has also been evaluated. A study using human fibroblast cells assessed the viability after exposure to varying concentrations of TNT.

Cytotoxicity Results
The cytotoxicity assays revealed that concentrations below 0.5% did not significantly affect cell viability, suggesting a favorable safety profile for potential therapeutic applications (Table 2).

Concentration (%)Cell Viability (%)
0.0195
0.190
0.585
1.060

Therapeutic Applications

Given its antimicrobial properties and relatively low cytotoxicity, TNT may have potential applications in various fields:

  • Wound Healing : Due to its ability to inhibit bacterial growth, TNT could be formulated into topical treatments for infected wounds.
  • Food Preservation : The compound's antimicrobial activity makes it a candidate for use in food safety applications to prolong shelf life by preventing microbial contamination.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.